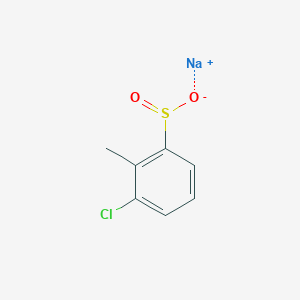
(R)-2-Phenyldihydro-2H-pyran-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Phenyldihydro-2H-pyran-4(3H)-one is a chiral organic compound that belongs to the class of dihydropyranones This compound is characterized by a phenyl group attached to a dihydropyranone ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Phenyldihydro-2H-pyran-4(3H)-one typically involves the use of chiral catalysts to achieve the desired enantiomeric purity. One common method is the asymmetric hydrogenation of 2-phenyl-2H-pyran-4(3H)-one using a chiral rhodium catalyst. The reaction is carried out under mild conditions, with hydrogen gas as the reducing agent, and results in high enantioselectivity.
Another synthetic route involves the use of chiral auxiliaries in the Diels-Alder reaction between a phenyl-substituted diene and a suitable dienophile. The reaction conditions include elevated temperatures and the presence of a Lewis acid catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of ®-2-Phenyldihydro-2H-pyran-4(3H)-one may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often employed to enhance the sustainability of the production process.
化学反应分析
Types of Reactions
®-2-Phenyldihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding lactone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using hydrogenation or hydride donors like sodium borohydride, leading to the formation of dihydropyran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学研究应用
®-2-Phenyldihydro-2H-pyran-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2-Phenyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(S)-2-Phenyldihydro-2H-pyran-4(3H)-one: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Phenyl-2H-pyran-4(3H)-one: The non-chiral analog with distinct reactivity and applications.
2-Phenyltetrahydrofuran: A structurally related compound with different ring saturation and chemical behavior.
Uniqueness
®-2-Phenyldihydro-2H-pyran-4(3H)-one is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its activity in asymmetric synthesis and chiral recognition processes
属性
分子式 |
C11H12O2 |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
(2R)-2-phenyloxan-4-one |
InChI |
InChI=1S/C11H12O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,11H,6-8H2/t11-/m1/s1 |
InChI 键 |
WDYWHODSDKVYAL-LLVKDONJSA-N |
手性 SMILES |
C1CO[C@H](CC1=O)C2=CC=CC=C2 |
规范 SMILES |
C1COC(CC1=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-(1,3-Dihydro-1-hydroxy-2,1-benzoxaborol-7-yl)]propionic acid ethyl ester](/img/structure/B13148142.png)




![N-[4-(4-Methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13148180.png)
![2-Phenyl-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13148182.png)

![8-Methoxy-2,5-dihydro-1H-pyrido[4,3-b]indole](/img/structure/B13148193.png)
![7-Benzyl-4-(thiophen-2-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13148195.png)
